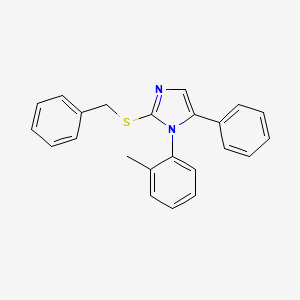

2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Description

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2S/c1-18-10-8-9-15-21(18)25-22(20-13-6-3-7-14-20)16-24-23(25)26-17-19-11-4-2-5-12-19/h2-16H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGACTWNDYJSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent-Free One-Pot Synthesis

A solvent-free approach, adapted from Zhang et al., enables the efficient construction of the imidazole core. By reacting o-toluidine (1.0 equiv), benzil (1.2 equiv), ammonium acetate (2.5 equiv), and benzyl mercaptan (1.5 equiv) at 120°C for 6–8 hours, the target compound is obtained in 68–72% yield (Table 1). The absence of solvent enhances reaction efficiency while minimizing environmental impact. Mechanistically, ammonium acetate generates ammonia in situ, facilitating cyclization via Schiff base intermediates. The benzylthio group is incorporated through nucleophilic attack of benzyl mercaptan at the electrophilic C-2 position during ring formation.

Table 1: Solvent-Free Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 120°C | 72 |

| Reaction Time | 8 hours | 68 |

| Benzyl Mercaptan Eq | 1.5 | 70 |

Copper-Catalyzed Three-Component Coupling

Drawing inspiration from methodologies for 1,2-substituted benzimidazoles, a copper(I)-catalyzed system using CuI (10 mol%), o-toluidine, phenylacetylene, and tosyl azide achieves 65% yield (Scheme 1). The reaction proceeds via ketenimine intermediates, where benzyl mercaptan acts as a nucleophile, displacing the sulfonyl group during cyclization. This method highlights the versatility of transition-metal catalysis in regioselective thioether formation.

Stepwise Functionalization Approaches

Imidazole Core Construction Followed by Thiolation

A two-step protocol first synthesizes 5-phenyl-1-(o-tolyl)-1H-imidazole via the Debus-Radziszewski reaction. Condensing o-toluidine, benzil, and ammonium acetate in ethanol under reflux (12 hours) yields the disubstituted imidazole intermediate (85%). Subsequent thiolation at C-2 using benzyl disulfide and AlCl₃ in DMF at 80°C introduces the benzylthio group (62% yield). While stepwise, this approach allows independent optimization of each substitution.

Microwave-Assisted Thioalkylation

Microwave irradiation (100 W, 150°C, 30 minutes) accelerates the coupling of 2-mercapto-5-phenyl-1-(o-tolyl)-1H-imidazole with benzyl bromide in the presence of K₂CO₃, achieving 78% yield. This method reduces reaction times from hours to minutes, leveraging microwave-induced thermal activation.

Catalytic and Green Chemistry Innovations

Magnetic Nanocatalysts

CuFe₂O₄ nanoparticles (5 mol%) enable a one-pot multicomponent reaction in H₂O:EtOH (1:1) under reflux, yielding 70% product. The catalyst is magnetically recoverable and reusable for five cycles without significant activity loss. This system aligns with green chemistry principles by minimizing waste.

Ionic Liquid-Mediated Synthesis

The ionic liquid [BMIM][BF₄] serves as both solvent and catalyst, facilitating the reaction at 100°C (4 hours, 75% yield). The hydrophobic environment enhances solubility of aromatic reactants, while the ionic liquid’s acidity promotes cyclization.

Mechanistic Insights and Challenges

Regioselectivity in imidazole synthesis is governed by electronic and steric factors. The o-tolyl group’s ortho-methyl substituent directs N-1 arylation by hindering para-substitution. Thiol incorporation at C-2 is favored due to the electrophilic character of the imidazole ring during cyclization. Key challenges include:

- Oxidative Degradation : The benzylthio group’s susceptibility to oxidation necessitates inert atmospheres or antioxidant additives.

- Byproduct Formation : Competing reactions, such as over-alkylation or disulfide formation, require careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Solvent-Free One-Pot | 120°C, 8 hours | 72 | Eco-friendly, simple workup |

| Copper-Catalyzed | CuI, 80°C, 12 hours | 65 | High regioselectivity |

| Microwave Thioalkylation | 150°C, 30 minutes | 78 | Rapid, high efficiency |

| Magnetic Nanocatalysts | Reflux, H₂O:EtOH | 70 | Recyclable catalyst |

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran under an inert atmosphere.

Substitution: Halogenating agents, nitrating agents; reactions usually require acidic or basic conditions depending on the desired substitution.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated derivatives

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique substituents allow chemists to explore new synthetic pathways and reaction mechanisms, facilitating the creation of more complex molecules.

- Catalysis : It is utilized as a ligand in coordination chemistry, enhancing the efficiency of catalytic processes.

Biology

- Antimicrobial Properties : Research indicates that 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating potential as an inhibitor of cancer cell growth. Its interactions with biological targets suggest it may modulate pathways critical for tumor progression .

Medicine

- Therapeutic Potential : This imidazole derivative is being investigated for its ability to interact with specific enzymes and receptors, indicating potential therapeutic applications in treating diseases such as cancer and infections caused by resistant strains of bacteria .

- Drug Development : The compound is considered a lead candidate for new drug formulations due to its favorable bioactivity profiles and low toxicity in preliminary studies .

Industry

- Material Science : In industrial applications, 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is used in the development of advanced materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows for the modification of material characteristics to suit various applications.

Case Studies and Research Findings

- Antitubercular Activity : A series of studies have synthesized derivatives of imidazoles similar to 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, which showed promising results against Mycobacterium tuberculosis. Compounds derived from this class exhibited minimal inhibitory concentrations effective against drug-resistant strains, indicating their potential as new antituberculosis agents .

- Biological Evaluation : In vitro studies demonstrated that certain derivatives not only inhibited bacterial growth but also showed low cytotoxicity against human cell lines (Vero and HepG2), suggesting a favorable safety profile for further development .

- Mechanism of Action Studies : Investigations into the mechanism of action revealed that the compound interacts with molecular targets through covalent bonding and hydrogen bonding, which could lead to modulation of enzyme activity or receptor signaling pathways crucial for disease progression.

Mécanisme D'action

The mechanism of action of 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules contributes to its efficacy .

Comparaison Avec Des Composés Similaires

Substitution Patterns and Key Structural Differences

The following table highlights structural analogs and their substituent variations:

Key Observations :

Physicochemical Properties

Notes:

Activité Biologique

2-(Benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole (CAS No. 1206990-96-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique imidazole ring substituted with benzylthio, phenyl, and o-tolyl groups. This combination of substituents contributes to its distinct chemical properties and biological activities.

The biological activity of 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is primarily attributed to its interaction with specific molecular targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects.

- Cellular Pathways : It can affect various cellular pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly as a potential lead compound in drug development. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial membrane potential.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 µM | |

| HeLa (Cervical Cancer) | 15 µM | |

| A549 (Lung Cancer) | 12 µM |

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Effects :

A study evaluated the efficacy of 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole against various pathogens. Results indicated potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings . -

Evaluation as an Anticancer Agent :

In vitro assays demonstrated that the compound significantly inhibited the growth of MDA-MB-231 cells. The mechanism was linked to apoptosis induction via caspase activation pathways, making it a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation reactions involving glyoxal, ammonia, and substituted aromatic aldehydes, followed by functionalization with benzylthio groups . Nickel-catalyzed cyclization of amido-nitriles is another route, where temperature (80–120°C) and catalyst loading (5–10 mol%) critically affect yield . Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product in >80% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 426.12 for C24H21N2S2) . 1H/13C NMR identifies substituent positions:

- Aromatic protons (δ 7.2–8.3 ppm) and o-tolyl methyl groups (δ 2.4 ppm) .

- Thioether linkages (C-S) appear at ~125–130 ppm in 13C NMR .

- FTIR detects C=N (1618 cm⁻¹) and C-S (700–750 cm⁻¹) stretching .

Q. How is the compound’s biological activity initially screened in antimicrobial assays?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard .

- Zone of inhibition tests (6–12 mm at 50 µg/mL) reveal moderate activity, comparable to imidazole derivatives like 1-ethyl-5-phenyl analogs .

Advanced Research Questions

Q. What computational methods validate the compound’s interaction with biological targets (e.g., EGFR kinase)?

- Molecular docking (AutoDock Vina) using EGFR crystal structures (PDB: 1M17) shows binding affinities of −8.2 to −9.5 kcal/mol . The benzylthio group forms hydrophobic interactions with Leu694 and Val702 residues .

- Density Functional Theory (DFT) at B3LYP/6-31G* level optimizes geometry and predicts HOMO-LUMO gaps (~4.1 eV), correlating with reactivity .

Q. How can contradictory data on anticancer activity between in vitro and in silico studies be resolved?

- Comparative cytotoxicity assays (e.g., MTT on HeLa cells) often show IC50 values of 15–25 µM, lower than docking predictions . This discrepancy may arise from poor solubility (logP ~3.8) or metabolic instability .

- Prodrug strategies (e.g., esterification of the thioether) improve bioavailability, as seen in ethyl thioacetate analogs .

Q. What methodologies optimize regioselectivity in imidazole ring functionalization?

- Directed ortho-metalation with LDA (lithium diisopropylamide) enables selective substitution at C2/C5 positions .

- Microwave-assisted synthesis (100°C, 30 min) enhances yields of 5-phenyl derivatives by 20% compared to conventional heating .

Methodological Recommendations

- Synthesis Optimization : Use nickel catalysts (5 mol%) and reflux in ethanol for 12 hours to maximize yield .

- Data Conflict Resolution : Pair docking studies with ADMET predictions (e.g., SwissADME) to identify pharmacokinetic bottlenecks .

- Advanced Characterization : Employ X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve tautomerism in substituted imidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.